molecular formula C25H36O6 B1673449 Hydrocortisone butyrate CAS No. 13609-67-1

Hydrocortisone butyrate

Cat. No. B1673449
CAS RN: 13609-67-1
M. Wt: 432.5 g/mol
InChI Key: BMCQMVFGOVHVNG-TUFAYURCSA-N
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Description

Hydrocortisone butyrate is a topical corticosteroid used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It is a non-fluorinated hydrocortisone ester . The chemical name is 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate .


Molecular Structure Analysis

Hydrocortisone butyrate has the molecular formula C25H36O6 and a molecular weight of 432.54 . Its structural formula has been studied and reported .


Physical And Chemical Properties Analysis

The solid phase of Hydrocortisone butyrate showed a lower melting point (122°C) and heat of fusion (4.98kcal/mol) than those of Hydrocortisone . The solubility parameter of Hydrocortisone butyrate estimated from the solubility in various solvents was 11.2 (cal/ml) 1/2 .

Scientific Research Applications

Therapeutic Efficacy in Dermatological Conditions

Hydrocortisone butyrate, a synthetic corticosteroid, demonstrates significant anti-inflammatory, antieczematous, anti-allergic, and anti-pruritic properties, making it an effective treatment for various acute and chronic skin disorders. Studies highlight its therapeutic effectiveness across different skin conditions, including psoriasis, lichen simplex, and other eczemas and dermatitis that respond well to corticosteroid treatment. It achieves therapeutically effective concentrations in the skin tissues through percutaneous absorption, leading to rapid anti-inflammatory and anti-pruritic effects (Hydrocortisone 17-butyrate, 2018).

Role in Atopic Dermatitis

A study evaluating the efficacy and safety of hydrocortisone butyrate 0.1% lotion in pediatric subjects with mild to moderate atopic dermatitis (AD) demonstrated significant treatment effects and a favorable safety profile. This finding supports the lotion's use in managing AD in children aged 3 months to 18 years, underlining hydrocortisone butyrate's role in pediatric dermatological care (Matheson et al., 2008).

Comparison with Other Corticosteroids

Comparative studies have assessed hydrocortisone butyrate against other corticosteroids. For example, its efficacy was generally indistinguishable from triamcinolone acetonide, fluocinolone acetonide, and betamethasone 17-valerate in patients with eczema or psoriasis. Moreover, hydrocortisone 17-butyrate did not prevent the beneficial effect of systemic tetracycline in facial lesions, suggesting its suitability for long-term facial application (Brogden et al., 2012).

Formulation Optimization

Research on hydrocortisone butyrate-loaded poly(d,l-lactic-co-glycolic acid) (PLGA) nanoparticles aimed at optimizing encapsulation efficiency, particle size, and drug loading, underscores ongoing efforts to improve delivery mechanisms. Utilizing statistical design, this work signifies advancements in formulation science for enhancing the drug's therapeutic effects and patient compliance (Yang et al., 2014).

Safety And Hazards

Hydrocortisone butyrate can cause skin irritation and serious eye irritation . It can also cause skin thinning/discoloration, acne, extreme/unwanted hair growth, and small red bumps on the skin (folliculitis) . In rare cases, it can be absorbed from the skin into the bloodstream, leading to side effects of too much corticosteroid .

Future Directions

Hydrocortisone butyrate is currently used to treat a variety of skin conditions . Its use and dose must be determined by a doctor . Future research may focus on further understanding its properties and potential uses .

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-19,22,26,28H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQMVFGOVHVNG-TUFAYURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045896
Record name Hydrocortisone 17-butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone butyrate
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Product Name

Hydrocortisone butyrate

CAS RN

13609-67-1
Record name Hydrocortisone butyrate
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Record name Hydrocortisone butyrate [USAN:USP:BAN:JAN]
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Record name Hydrocortisone butyrate
Source DrugBank
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Record name Hydrocortisone 17-butyrate
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Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-butyrate
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Record name HYDROCORTISONE BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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